molecular formula C10H7ClFN3O2S B2876151 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide CAS No. 1436162-11-6

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide

Cat. No.: B2876151
CAS No.: 1436162-11-6
M. Wt: 287.69
InChI Key: MMOVPDFACBEZPX-UHFFFAOYSA-N
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Description

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide (CAS 1436162-11-6) is a high-purity chemical reagent with a molecular formula of C 10 H 7 ClFN 3 O 2 S and a molecular weight of 287.70 . This compound belongs to the class of pyridine sulfonamide derivatives, a group known for its significant research potential in medicinal and agrochemical chemistry . The structure incorporates both chlorine and fluorine atoms, which are common features in the design of modern bioactive molecules due to their ability to modulate properties like metabolic stability, lipophilicity, and binding affinity . Researchers are increasingly interested in fluorinated sulphonamide compounds as they can exhibit distinct physical, chemical, and biological characteristics, leading to the discovery of new chemical entities with applications in pharmaceutical development and crop protection . While the specific mechanism of action for this precise molecule is an area of ongoing investigation, sulfonamide derivatives are well-known in research for their ability to act as enzyme inhibitors. For instance, some sulfonamide antibiotics function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . Furthermore, structurally related sulfonamide compounds have demonstrated a range of bioactive properties in scientific studies, including antimicrobial, proliferation, and tuberculostatic activities, making this chemical class a valuable scaffold for developing novel research tools . This product is supplied for laboratory research purposes only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2S/c11-9-3-2-8(6-13-9)18(16,17)15-10-4-1-7(12)5-14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOVPDFACBEZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 5-fluoropyridin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide with analogous pyridine sulfonamides, focusing on structural variations, physicochemical properties, and reported biological activities.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities/Notes
6-Chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide (Target) C10H7ClFN3O2S 287.70 5-Fluoropyridin-2-yl, Cl Hypothesized antimicrobial activity
6-Chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide C9H8ClN3O3S 273.71 5-Methyloxazol-3-yl, Cl Collision cross-section data available
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide C11H10ClN3O2S 283.74 Pyridin-4-ylmethyl, Cl Antimicrobial, tuberculostatic activity
6-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide C8H11ClN2O2S 234.71 Isopropyl, Cl Commercial availability (Biosynth)
6-Chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide C9H11ClN2O2S 246.71 Cyclopropylmethyl, Cl Discontinued (CymitQuimica)
6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide C13H12ClFN2O2S 314.76 3-Fluorobenzyl, N-methyl, Cl Supplier data available (ChemBK)
6-Chloro-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide C13H13ClN2O2S 296.77 4-Methylbenzyl, Cl Physicochemical properties listed

Structural and Electronic Differences

  • Fluorine vs.
  • Heterocyclic vs. Aliphatic Substituents : Compounds such as 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide incorporate heterocyclic moieties (oxazole), which may enhance metabolic stability compared to aliphatic substituents (e.g., isopropyl in ).

Biological Activity

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, with the CAS number 1436162-11-6, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features both chloro and fluoro substituents on a pyridine ring, along with a sulfonamide group, which contributes to its distinct chemical behavior. Its synthesis typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 5-fluoropyridin-2-amine, often facilitated by bases like triethylamine.

Research indicates that 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Its mechanisms of action may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes, potentially inhibiting their activity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects have shown promise against several cancer cell lines.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the cytotoxicity of similar sulfonamide derivatives against human cancer cell lines, revealing that compounds with structural similarities to 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide exhibited IC50 values in the low micromolar range. These results suggest potential for further development as anticancer agents .
  • Inhibition of Carbonic Anhydrases : Another research effort focused on the inhibition of carbonic anhydrases (CAs), enzymes implicated in cancer progression. Certain derivatives demonstrated selective inhibition at nanomolar concentrations, indicating that modifications to the pyridine structure could enhance biological activity .
  • Mechanistic Insights : Flow cytometry assays have indicated that related compounds induce apoptosis in cancer cell lines through caspase activation, suggesting that 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide may similarly trigger apoptotic pathways .

Comparative Biological Activity

The biological activity of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide can be compared to other compounds within its class:

Compound NameIC50 (µM)Biological Activity
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamideTBDAnticancer, Antimicrobial
Similar Sulfonamide A0.65Anticancer (MCF-7)
Similar Sulfonamide B1.54Anticancer (HCT116)

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